3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid
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Overview
Description
3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple sulfamoyl and carboxyphenyl groups, making it a valuable molecule for research and industrial purposes.
Mechanism of Action
Target of action
For instance, some sulfonylamino compounds have been found to interact with peroxisome proliferator-activated receptor delta .
Mode of action
Sulfonylamino compounds often act by binding to their targets and modulating their activity .
Pharmacokinetics
The sulfonylamino group can influence the pharmacokinetic properties of a compound .
Result of action
Sulfonylamino compounds can have a variety of biological effects depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-carboxybenzenesulfonamide with 3-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
Sulindac: Another sulfonamide compound with anti-inflammatory properties.
Ky-02327: A small-molecule inhibitor targeting the PDZ domain of Dishevelled proteins.
Uniqueness
3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Biological Activity
3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid, also known by its CAS number 745029-05-4, is a complex organic compound characterized by multiple functional groups, including sulfamoyl and carboxylic acid moieties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O8S2, with a molecular weight of approximately 476.48 g/mol. Its intricate structure includes a benzoic acid core substituted with sulfamoyl and carboxyphenyl groups, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H16N2O8S2 |
Molecular Weight | 476.48 g/mol |
CAS Number | 745029-05-4 |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. While specific data on the biological activity of this compound is limited, insights can be drawn from related compounds.
Antimicrobial Activity
Compounds with sulfamoyl groups have shown promising antimicrobial properties. For instance, analogs of this compound have been reported to inhibit bacterial growth by targeting essential metabolic pathways.
Anti-inflammatory Properties
Research indicates that similar sulfamoyl-containing compounds can modulate inflammatory responses. The presence of the carboxylic acid group may enhance the compound's ability to interact with pro-inflammatory cytokines.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Compounds with analogous structures have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfamoyl groups may interact with enzymes such as carbonic anhydrases or proteases, inhibiting their activity.
- Cellular Pathway Modulation : The compound may influence signaling pathways involved in inflammation and cancer progression.
- Binding Affinity : Preliminary data suggest that compounds with similar structures exhibit varying binding affinities to biological targets, which could be critical for their therapeutic efficacy.
Case Studies and Research Findings
While direct studies on this compound are sparse, research on related compounds provides valuable insights:
- Antimicrobial Studies : A study examined the antimicrobial activity of sulfamoyl derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Inflammation Models : In vitro studies using macrophage cell lines showed that sulfamoyl derivatives reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.
- Cancer Cell Lines : Research involving various cancer cell lines indicated that structurally related compounds induced apoptosis through caspase activation pathways.
Properties
IUPAC Name |
2-[[3-[(3-carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O8S2/c23-19(24)13-5-3-7-15(11-13)31(27,28)21-14-6-4-8-16(12-14)32(29,30)22-18-10-2-1-9-17(18)20(25)26/h1-12,21-22H,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSRDGFHBVLOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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